molecular formula C7H8N2O2 B1678751 N-(Hydroxymethyl)nicotinamide CAS No. 3569-99-1

N-(Hydroxymethyl)nicotinamide

Cat. No. B1678751
CAS RN: 3569-99-1
M. Wt: 152.15 g/mol
InChI Key: JRFKIOFLCXKVOT-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)nicotinamide, also known as Nicotinylmethylamide, is a compound with the molecular formula C7H8N2O2 . It has been reported to have beneficial anti-inflammatory effects and is used for the treatment of various diseases such as cholecystitis, cholangitis, infectious hepatitis, cholelithiasis, gastroduodenal enteritis, and acute enteritis . It is also known to be an antimicrobial agent .


Synthesis Analysis

N-Hydroxymethyl-nicotinamide is prepared in good yield by treating nicotinamide with an excess of formaldehyde in the presence of potassium carbonate . The condensation reaction was studied under different conditions, changing the amount of formaldehyde, with different kinds of bases and reaction time .


Molecular Structure Analysis

The molecular structure of N-(Hydroxymethyl)nicotinamide consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 152.15 g/mol .


Physical And Chemical Properties Analysis

N-(Hydroxymethyl)nicotinamide has a density of 1.262±0.06 g/cm3, a melting point of 152-154 °C, and a boiling point of 427.7±25.0 °C . Its molecular weight is 152.15 g/mol .

Scientific Research Applications

Analytical Applications

Thin-layer Chromatography-Densitometric Analysis N-(Hydroxymethyl)nicotinamide has been analyzed using thin-layer chromatography-densitometric methods. This technique was applied to determine N-(Hydroxymethyl)nicotinamide in tablets and solutions, displaying good precision, accuracy, and stability. The method proved applicable for the determination of N-(Hydroxymethyl)nicotinamide in specific pharmaceutical preparations, revealing its importance in quality control and stability assessment of pharmaceutical formulations (Hubicka, Krzek, & Luka, 2008).

Drug Development Potential

Anti-Inflammatory and Anti-Bacterial Properties Research highlighted that 1-methyl-N'-(hydroxymethyl)nicotinamide (MNAF+) could serve as a precursor for 1-methylnicotinamide (MNA+), potentially releasing formaldehyde. MNA+ is known for its significant anti-inflammatory properties. This suggests MNAF+'s potential as a drug candidate possessing combined anti-inflammatory and anti-bacterial properties, providing a dual approach in therapeutic interventions (Adamiec et al., 2006).

Agricultural Applications

Herbicide Development Nicotinic acid derivatives, including N-(Hydroxymethyl)nicotinamide, have been used in the design and synthesis of novel herbicides. Certain synthesized N-(arylmethoxy)-2-chloronicotinamides showed excellent herbicidal activity, indicating the potential of N-(Hydroxymethyl)nicotinamide derivatives in developing effective herbicides against specific weeds, such as bentgrass and duckweed. The study provides a structural foundation and insight for the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021).

Safety And Hazards

N-(Hydroxymethyl)nicotinamide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, avoid contact with skin, eyes, and clothing, and to handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

N-(hydroxymethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h1-4,10H,5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFKIOFLCXKVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189205
Record name Nicoform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Hydroxymethyl)nicotinamide

CAS RN

3569-99-1
Record name N-(Hydroxymethyl)nicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3569-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicoform
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(hydroxymethyl)nicotinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(HYDROXYMETHYL)NICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N1YGM997E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
M Adamiec, J Adamus, I Ciebiada, A Denys… - Pharmacological …, 2006 - researchgate.net
Over the past few decades the bacterial resistance to antibiotics has become one of the most important problems of infections treatment. Searching for new compounds, which would …
Number of citations: 22 www.researchgate.net
U Hubicka, J Krzek, J uka - Journal of AOAC International, 2008 - academic.oup.com
A thin-layer chromatography (TLC)-densitometric method was developed to determine N -(hydroxymethyl)nicotinamide in tablets and basic solutions along with nicotinic acid. Analysis …
Number of citations: 3 academic.oup.com
IV Terekhova, RS Kumeev, GA Al'Per - Russian Journal of General …, 2010 - Springer
Complex formation of α- and β-cyclodextrins with biologically active nicotinamide and Nhydroxymethylnicotinamide (nicodine) was studied by calorimetry and 1 H NMR spectroscopy. …
Number of citations: 1 link.springer.com
A Mogielnicki, K Kramkowski, L Pietrzak… - Journal of Physiology …, 2007 - jpp.krakow.pl
There are few findings indicating that nicotinamide may potentially influence intravascular thrombosis. Interestingly, N-methylnicotinamide, one of the metabolites of nicotinamide-could …
Number of citations: 38 www.jpp.krakow.pl
HK Zhang, QZ Guo - Yao xue xue bao= Acta Pharmaceutica Sinica, 1992 - europepmc.org
N-Hydroxymethyl-nicotinamide, an antimicrobic agent was prepared in good yield by treating nicotinamide with excess of formaldehyde in the presence of potassium carbonate. The …
Number of citations: 3 europepmc.org
SS Tiwari - 1975 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE AZOTE COMPOSE MONOCYCLIQUE CATION ORGANIQUE AMMONIUM QUATERNAIRE COMPOSE ACTIVITE BIOLOGIQUE DEPRESSEUR SNC …
Number of citations: 3 pascal-francis.inist.fr
P Masárová, M Mazúr, P Segľa, J Moncol - Polyhedron, 2018 - Elsevier
New copper(II) dipicolinate complexes containing pyrazine- or pyridinecarboxamides, namely {[Cu(pca)(dipic)(H 2 O)]·H 2 O} (1), [Cu(nia)(dipic)(H 2 O)] (2), {[Cu(mnia)(dipic)(H 2 O)]·2H …
Number of citations: 5 www.sciencedirect.com
GM Ismailova, IM Iminova, AA Tulaganov - Pharmaceutical Chemistry …, 2002 - Springer
An important direction in the chemistry of coordination compounds is development of the synthesis of complexes between biologically active metals and physiologically active organic …
Number of citations: 3 link.springer.com
EB Shamuratov, AS Batsanov, YT Struchkov… - Russ. J. Coord. Chem, 1991
Number of citations: 2
EB Shamuratov, AS Batsanov, KT Sharipov… - SOVIET JOURNAL OF …, 1992
Number of citations: 0

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